molecular formula C6H5N3O6S B8416014 2-Nitrobenzenediazonium Bisulfate

2-Nitrobenzenediazonium Bisulfate

Cat. No. B8416014
M. Wt: 247.19 g/mol
InChI Key: HEBKXJFBXHKPIS-UHFFFAOYSA-M
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Patent
US06800676B2

Procedure details

To a 500 mL three-necked flask fitted with a mechanical stirrer are added 65 g of concentrated sulfuric acid and 41.4 g of 2-nitroaniline. After heating to 75° C., 164 g of water is added at which time the temperature is reduced to 0° C. Sodium nitrite (54 g, 40 wt %) is added over two hours while maintaining the solution at 0-5° C. The diazonium salt solution (292 g) is then filtered and stored at −15° C. until use.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
164 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])([O-:8])=[O:7].[N:16]([O-])=O.[Na+]>O>[S:1](=[O:3])(=[O:2])([OH:5])[O-:4].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[N+:11]#[N:16])([O-:8])=[O:7] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
41.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
164 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL three-necked flask fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
is reduced to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the solution at 0-5° C
FILTRATION
Type
FILTRATION
Details
The diazonium salt solution (292 g) is then filtered
CUSTOM
Type
CUSTOM
Details
stored at −15° C. until use

Outcomes

Product
Name
Type
Smiles
S([O-])(O)(=O)=O.[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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